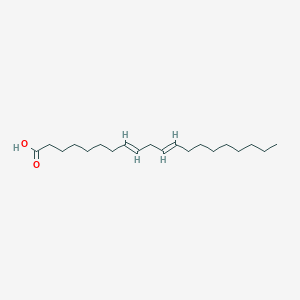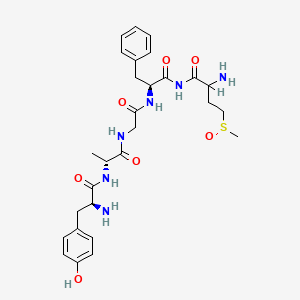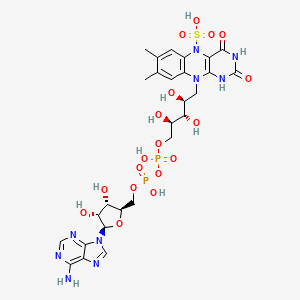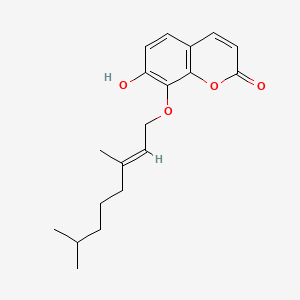
8,11-Eicosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11-Eicosadienoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Oxidative Desaturation and Dietary Influence
The study by Castuma, Catala, and Brenner (1972) explored the oxidative desaturation of eicosa-8,11-dienoic acid to eicosa-5,8,11-trienoic acid in rat liver microsomes. They found that eicosadienoic acid showed higher conversion rates than oleic acid under various dietary conditions, suggesting a significant influence of diet on the oxidative desaturation process of fatty acids (Castuma, Catala, & Brenner, 1972).
Inflammation Modulation
Huang et al. (2011) demonstrated that eicosadienoic acid can modulate pro-inflammatory mediators in murine macrophages. Their research showed that eicosadienoic acid influences the n-6 PUFA composition and inflammatory response, altering the production of nitric oxide and prostaglandin E2, indicating a role in inflammation regulation (Huang, Huang, Li, & Chuang, 2011).
Metabolism in Human Platelets
Falardeau, Hamberg, and Samuelsson (1976) investigated the metabolism of eicosadienoic acid in human platelets. They identified various metabolites, including hydroxy-eicosatrienoic acids and prostaglandins, highlighting the complex metabolic pathways of eicosadienoic acid in human platelets (Falardeau, Hamberg, & Samuelsson, 1976).
Role in Polyunsaturated Fatty Acids Biosynthesis
Research by Sprecher and Lee (1975) suggested that rat liver lacks a desaturase for the 8-position during polyunsaturated fatty acids biosynthesis. Their study on the metabolism of linoleic and linolenic acids provided insights into the absence of certain enzymatic pathways, indicating a possible unique role for eicosadienoic acid in this process (Sprecher & Lee, 1975).
Eigenschaften
CAS-Nummer |
3039-63-2 |
|---|---|
Produktname |
8,11-Eicosadienoic acid |
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(8E,11E)-icosa-8,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9+,13-12+ |
InChI-Schlüssel |
XUJWOMMOEOHPFP-OKLKQMLOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C/C=C/CCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
Synonyme |
eicosa-8,11-dienoic acid eicosa-8,11-dienoic acid, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)





![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)
